Butanedioic acid, 1-(1,1-dimethylethyl) 4-(2,5-dioxo-1-pyrrolidinyl) ester
Overview
Description
Butanedioic acid, 1-(1,1-dimethylethyl) 4-(2,5-dioxo-1-pyrrolidinyl) ester, also known as tert-butyl (2,5-dioxopyrrolidin-1-yl) succinate, is a chemical compound with the molecular formula C12H17NO6 and a molecular weight of 271.27 g/mol . This compound is primarily used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 1-(1,1-dimethylethyl) 4-(2,5-dioxo-1-pyrrolidinyl) ester typically involves the reaction of 4-(tert-butoxy)-4-oxobutanoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine). The reaction is carried out in a solvent such as dichloromethane under an inert atmosphere at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, 1-(1,1-dimethylethyl) 4-(2,5-dioxo-1-pyrrolidinyl) ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) at elevated temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like LiAlH4 in anhydrous solvents such as ether.
Major Products Formed
Hydrolysis: Butanedioic acid and tert-butyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding alcohol derivatives.
Scientific Research Applications
Butanedioic acid, 1-(1,1-dimethylethyl) 4-(2,5-dioxo-1-pyrrolidinyl) ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the preparation of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Butanedioic acid, 1-(1,1-dimethylethyl) 4-(2,5-dioxo-1-pyrrolidinyl) ester depends on its specific applicationIts molecular structure allows it to participate in esterification, hydrolysis, and other organic reactions, making it a versatile reagent in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Butanedioic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester: Similar in structure but with a methyl group substitution.
Butanedioic acid, 2-(3-methylbutyl)-, 4-(1,1-dimethylethyl) ester: Contains a different alkyl group substitution
Uniqueness
Butanedioic acid, 1-(1,1-dimethylethyl) 4-(2,5-dioxo-1-pyrrolidinyl) ester is unique due to its specific ester and pyrrolidinyl functional groups, which confer distinct reactivity and properties. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring precise chemical modifications .
Properties
IUPAC Name |
1-O-tert-butyl 4-O-(2,5-dioxopyrrolidin-1-yl) butanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6/c1-12(2,3)18-10(16)6-7-11(17)19-13-8(14)4-5-9(13)15/h4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTAGWXKRBSNHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(=O)ON1C(=O)CCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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